2,3-Dihydrohinokiflavone

Overview

Description

2,3-Dihydrohinokiflavone is a suppressor of matrix metalloproteinases (MMP) gene expression and shows strong activity against Leishmania with an IC50 of 1.6 μM .

Synthesis Analysis

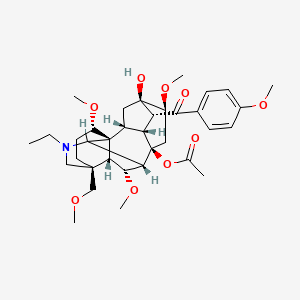

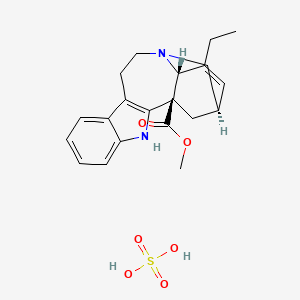

2,3-Dihydrohinokiflavone is a flavonoid compound isolated from the stem bark of Rhus tripartite .Molecular Structure Analysis

The molecular formula of 2,3-Dihydrohinokiflavone is C30H20O10 . The molecular weight is 540.47 .Scientific Research Applications

Antiviral Drug Candidate

2,3-Dihydrohinokiflavone has been identified as a potential natural antiviral drug candidate against MERS-CoV S1-NTD . The study used a structure-based pharmacophore model to the active site cavity of the S1-NTD, followed by pharmacophore-based virtual screening of natural compounds . The integrative structure-based pharmacophore modeling, virtual screening, molecular docking, ADMET, QM calculation, MD simulation, and MM/GBSA approaches revealed 2,3-Dihydrohinokiflavone as a potential drug candidate that could help inhibit the activity of the S1-NTD of the virus .

Therapeutic Properties

2,3-Dihydrohinokiflavone has been used in various scientific experiments, including studies on its therapeutic properties and mechanisms of action. It has shown potential in the treatment of various diseases and conditions, although further research is needed to fully understand its therapeutic potential.

Synthesis of Other Compounds

2,3-Dihydrohinokiflavone has also been used as a starting material to synthesize other compounds with potential therapeutic applications. This makes it a valuable resource in the field of drug discovery and development.

Traditional Medicine

The compound is found in the Rhus species, which are widely used in traditional medicine for the management of various infections . The scientific data to support these ethnomedicinal uses is lacking for most Rhus species, and further research is needed .

Anti-Infective Properties

Rhus extracts, which contain 2,3-Dihydrohinokiflavone, are used to treat a wide range of ailments including abdominal pain, inflammation, stomach aches, fever, and headaches, which may be a manifestation of infections . Most of the biological activities are attributed to flavonoids, phenolic, and terpenoid compounds present in the various species .

Bioactivity and Phytochemistry

2,3-Dihydrohinokiflavone is one of the bioactive compounds found in the Rhus species . It contributes to the bioactivity of these plants, and further research aimed at the identification of active extracts and compounds from the plants is needed .

Mechanism of Action

Target of Action

2,3-Dihydrohinokiflavone is a suppressor of matrix metalloproteinases (MMPs) . MMPs are enzymes that play a crucial role in tissue remodeling and degradation of the extracellular matrix, which is a key process in the development and progression of many diseases, including cancer .

Mode of Action

The compound interacts with its targets, the MMPs, by suppressing their gene expression . This interaction results in a decrease in the activity of these enzymes, thereby inhibiting the degradation of the extracellular matrix .

Biochemical Pathways

2,3-Dihydrohinokiflavone affects the ERK1-2/p38/NFκB signaling pathway and the regulation of the expression of the matrix metalloproteinases MMP-2 and MMP-9 . It also functions as a potent modulator of pre-mRNA splicing , inhibiting the SUMO-specific protease SENP1 . This interference with the biochemical pathways leads to anti-proliferative and anti-metastatic activities .

Pharmacokinetics

It’s known that oral formulations of the compound have been developed to enhance its solubility, facilitate its delivery, and enhance its anticancer efficacy .

Result of Action

The molecular and cellular effects of 2,3-Dihydrohinokiflavone’s action include anti-proliferative and anti-metastatic activities . It shows strong activity against Leishmania, a type of parasite, with an IC50 of 1.6 μM . In addition, it has been found to delay hypoxia time, increase swimming time, and reduce the incidence and severity of stomach ulceration in mice .

Action Environment

The action of 2,3-Dihydrohinokiflavone can be influenced by environmental factors. For instance, the compound’s anti-stress activity was evaluated in several anti-stress animal models like hypoxia time and swimming-induced stress . The results showed that the compound’s action was dose-dependent, suggesting that the concentration of the compound in the environment can influence its efficacy .

Safety and Hazards

Future Directions

2,3-Dihydrohinokiflavone has immense potential in scientific research. Unveiling new insights into its applications can accelerate progress and fuel innovation. It deserves further attention as a regulator of pre-mRNA splicing, useful to treat cancers (in particular hepatocellular carcinoma) and other human pathologies .

properties

IUPAC Name |

6-[4-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20O10/c31-16-5-1-14(2-6-16)24-12-21(35)28-26(40-24)13-22(36)30(29(28)37)38-18-7-3-15(4-8-18)23-11-20(34)27-19(33)9-17(32)10-25(27)39-23/h1-10,12-13,23,31-33,36-37H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUMWIOUSTYKKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4=C(C5=C(C=C4O)OC(=CC5=O)C6=CC=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346173 | |

| Record name | 2,3-Dihydrohinokiflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydrohinokiflavone | |

CAS RN |

34292-87-0 | |

| Record name | 2,3-Dihydrohinokiflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the potential therapeutic applications of 2,3-Dihydrohinokiflavone?

A1: Research suggests that 2,3-Dihydrohinokiflavone exhibits promising biological activities, including wound healing properties. A study on rats demonstrated that the topical application of 2,3-Dihydrohinokiflavone extract significantly accelerated wound healing compared to an untreated control group []. This effect was attributed to the compound's antioxidant activity, as evidenced by the restored levels of oxidative enzymes such as Superoxide dismutase (SOD), Catalase (CAT), and reduced Glutathione (GSH) in the treated animals []. Additionally, 2,3-Dihydrohinokiflavone has shown potential as an antiviral agent, specifically against the Middle East Respiratory Syndrome Coronavirus (MERS-CoV) []. Computational studies, including molecular docking and molecular dynamics simulations, suggest that 2,3-Dihydrohinokiflavone can bind strongly to the S1-NTD of the MERS-CoV spike protein, potentially inhibiting viral entry into host cells [].

Q2: From which natural sources can 2,3-Dihydrohinokiflavone be isolated?

A2: 2,3-Dihydrohinokiflavone has been identified and isolated from various plant species, showcasing its presence across different botanical families. This biflavonoid has been found in Selaginella bryopteris [], a plant traditionally used in Indian medicine for various ailments. Additionally, it has been isolated from Metasequoia glyptostroboides, commonly known as the dawn redwood [, ], and Cycas panzhihuaensis, a cycad species []. These findings highlight the potential of exploring diverse plant sources for novel bioactive compounds like 2,3-Dihydrohinokiflavone.

Q3: How does the structure of 2,3-Dihydrohinokiflavone relate to its biological activity, particularly in suppressing MMP-9 expression?

A3: While the exact mechanism by which 2,3-Dihydrohinokiflavone suppresses Matrix Metalloproteinase-9 (MMP-9) expression is not fully elucidated in the provided research, studies on related flavonoids from Metasequoia glyptostroboides, where 2,3-Dihydrohinokiflavone was also isolated, offer some insights [, ]. These studies demonstrated that several flavonoids, including 2,3-Dihydrohinokiflavone, effectively suppressed MMP-9 gene expression, as confirmed through gelatin zymography and Northern blot analysis [, ]. Further investigation into the structure-activity relationship of 2,3-Dihydrohinokiflavone and its analogs could unveil key structural features responsible for its MMP-9 inhibitory activity. This knowledge could be crucial in designing more potent and selective MMP-9 inhibitors for potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.